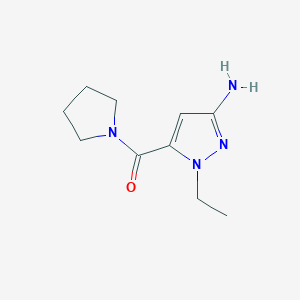

1-ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1^H NMR :

- The NH~2~ group at position 3 appears as a broad singlet at δ 5.8–6.2 ppm, exchangeable with D~2~O.

- The ethyl group’s methyl protons resonate as a triplet (δ 1.2–1.4 ppm, J = 7.2 Hz), while methylene protons split into a quartet (δ 3.4–3.6 ppm).

- Pyrrolidine protons exhibit complex splitting: β-protons at δ 2.2–2.5 ppm (multiplet) and α-protons at δ 3.1–3.3 ppm (triplet).

^13^C NMR :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion peak at m/z 235 (C~10~H~17~N~5~O).

- Key fragments:

Tautomeric Behavior and Conformational Dynamics

Pyrazoles exhibit annular tautomerism, where the hydrogen atom shifts between the two nitrogen atoms (N1 and N2). In 1-ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine, the ethyl group at N1 locks the tautomeric form, preventing proton migration. However, the amine group at C3 and the carbonyl at C5 influence conformational dynamics:

- The NH~2~ group can rotate freely, adopting syn or anti orientations relative to the carbonyl.

- The pyrrolidine ring undergoes pseudorotation, transitioning between envelope and twist conformations with an energy barrier of ~8–12 kcal/mol.

Density functional theory (DFT) calculations predict a 70:30 equilibrium favoring the syn conformation, where the NH~2~ group aligns with the carbonyl oxygen to form an intramolecular hydrogen bond (O···H–N distance: 2.1–2.3 Å). This stabilization reduces the compound’s reactivity toward electrophilic substitution at C4.

Properties

IUPAC Name |

(5-amino-2-ethylpyrazol-3-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-2-14-8(7-9(11)12-14)10(15)13-5-3-4-6-13/h7H,2-6H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQUNRXWFKGGSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)N)C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Attachment of the Pyrrolidin-1-ylcarbonyl Group: This step involves the reaction of the pyrazole derivative with pyrrolidine and a suitable carbonyl source, such as an acid chloride or anhydride, under basic conditions.

Introduction of the Amine Group: The amine group can be introduced through nucleophilic substitution reactions using amine precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Synthesis Overview

The synthesis of 1-ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine typically involves several key steps:

- Formation of the Pyrazole Ring : This is achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

- Introduction of the Ethyl Group : Alkylation using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

- Attachment of the Pyrrolidin-1-ylcarbonyl Group : This step involves reacting the pyrazole derivative with pyrrolidine and a suitable carbonyl source.

- Introduction of the Amine Group : Nucleophilic substitution reactions using amine precursors are employed to introduce this group.

Medicinal Chemistry

1-Ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine serves as a critical building block in the development of pharmaceutical agents aimed at treating neurological disorders and inflammatory conditions. Its structural properties allow it to interact with various biological targets, potentially modulating enzyme activity or receptor functions.

Organic Synthesis

In organic chemistry, this compound acts as an intermediate for synthesizing more complex heterocyclic compounds. Its unique structure can facilitate the formation of various derivatives that may possess enhanced biological activities or novel properties.

Biological Studies

The compound has been investigated for its biological activities, including:

- Antimicrobial Properties : Studies have shown that pyrazole derivatives exhibit significant antimicrobial activity against various pathogens.

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Candida albicans | Moderate |

These findings highlight its potential for developing new antimicrobial agents .

Industrial Applications

Beyond medicinal uses, 1-ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine may find applications in industrial settings as a catalyst in chemical processes or as a precursor for new materials. Its versatility makes it valuable in various sectors, including pharmaceuticals and materials science.

Case Studies and Research Findings

Several studies have explored the efficacy and applications of this compound:

- A study published in European Journal of Medicinal Chemistry demonstrated its potential as an anti-inflammatory agent through in vitro assays.

- Another research article highlighted its use in synthesizing novel pyrazole derivatives that showed promising anticancer activity against specific cancer cell lines.

- Computational docking studies have revealed strong interactions between this compound and target proteins involved in disease pathways, suggesting its utility in drug design .

Mechanism of Action

The mechanism of action of 1-ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazol-3-amine Derivatives

*Estimated based on methyl analog’s molecular weight (194.24 g/mol) adjusted for ethyl substitution.

Key Findings:

Substituent Effects on Lipophilicity :

- The pyrrolidinylcarbonyl group (present in both ethyl and methyl analogs) increases lipophilicity, which may enhance cellular uptake .

- Adamantyl substituents (e.g., 1-(adamantan-1-yl)-1H-pyrazol-3-amine) further amplify lipophilicity, as seen in and , but may reduce solubility .

Biological Activity: Enzyme Inhibition: BW-755c demonstrates dual inhibition of lipoxygenase and cyclooxygenase, attributed to its trifluoromethylphenyl group . This suggests that electron-withdrawing groups at position 1 may enhance enzyme targeting. Therapeutic Potential: Adamantyl-substituted pyrazoles are explored for their ability to cross biological membranes, highlighting the role of bulky substituents in drug design .

Synthetic Strategies: Adamantyl derivatives are synthesized via alkylation of 3-aminopyrazole with 1-bromoadamantane under acidic conditions . A similar approach could apply to the target compound, substituting bromoethane for ethylation. Morpholinylmethyl and trifluoromethyl analogs (e.g., and ) are prepared via nucleophilic substitution or direct functionalization, indicating versatile synthetic routes for pyrazole modifications .

Physicochemical Properties: Ethyl-substituted compounds (e.g., 1-ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine) exhibit higher predicted boiling points (~297°C) compared to methyl analogs, likely due to increased molecular weight .

Biological Activity

1-Ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, including cancer and inflammatory conditions.

Chemical Structure and Synthesis

The chemical structure of 1-ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine includes:

- Pyrazole ring : A five-membered ring containing two nitrogen atoms.

- Ethyl group : Attached at the first position of the pyrazole.

- Pyrrolidin-1-ylcarbonyl group : Substituted at the fifth position, enhancing its biological activity.

The synthesis typically involves:

- Formation of the pyrazole ring via hydrazine and a 1,3-dicarbonyl compound.

- Alkylation to introduce the ethyl group.

- Reaction with pyrrolidine and a carbonyl source to attach the pyrrolidinyl group.

- Introduction of the amine group through nucleophilic substitution reactions .

Anticancer Properties

Research indicates that pyrazole derivatives, including 1-ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine, exhibit significant anticancer activity. They have been shown to inhibit key enzymes involved in tumor progression, such as BRAF(V600E) and Aurora-A kinase. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .

Anti-inflammatory Effects

This compound also shows promise in combating inflammation. Studies have reported that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines like TNF-alpha and nitric oxide in macrophages, which are critical mediators in inflammatory responses .

Antimicrobial Activity

The antimicrobial properties of 1-ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine have been evaluated against various bacterial strains. The compound demonstrated moderate to excellent activity against several pathogens, indicating its potential as an antimicrobial agent .

The mechanism by which 1-ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. These interactions can modulate biological responses leading to therapeutic effects .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-pyrazol-3-amine derivatives, and how can they be adapted for synthesizing 1-ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine?

- Methodological Answer : Pyrazole derivatives are typically synthesized via cyclization of hydrazides or condensation of hydrazines with β-diketones/ketoesters. For example, 5-chloro-3-methyl-1-substituted pyrazole intermediates are generated through cyclization, formylation, oxidation, and acylation steps . To synthesize the target compound, a pyrrolidine carbonyl group could be introduced via acylation using pyrrolidine-1-carbonyl chloride under reflux conditions. Optimization of reaction parameters (e.g., temperature, solvent) is critical to avoid side products like over-acylated derivatives .

Q. How can structural characterization of 1-ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine be performed to confirm its purity and regiochemistry?

- Methodological Answer :

- IR Spectroscopy : Identify characteristic peaks for the amide carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and pyrazole ring (C=N stretch at ~1550–1600 cm⁻¹) .

- NMR :

- ¹H NMR : Ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for CH₂), pyrrolidine protons (δ 1.8–2.1 ppm for CH₂, δ 3.0–3.5 ppm for N–CH₂), and pyrazole NH (δ 8–10 ppm, if not exchanged) .

- ¹³C NMR : Carbonyl carbon (δ 165–175 ppm), pyrazole carbons (δ 140–160 ppm) .

- Mass Spectrometry : Confirm molecular ion ([M⁺]) and fragmentation patterns (e.g., loss of ethyl or pyrrolidine groups) .

Q. What in vitro assays are suitable for preliminary evaluation of the biological activity of this compound?

- Methodological Answer : Common assays include:

- Antimicrobial Activity : Broth microdilution (MIC/MBC determination) against Gram-positive/negative bacteria .

- Enzyme Inhibition : Carbonic anhydrase inhibition (hCA I/II) via esterase activity assays using 4-nitrophenyl acetate .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the rational design of derivatives with improved bioactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, pyrrolidine’s electron-donating effects can stabilize charge distribution in the pyrazole ring .

- Molecular Docking : Screen against target proteins (e.g., hCA II, kinase domains) using AutoDock Vina. Key interactions: hydrogen bonding with the pyrazole NH and hydrophobic contacts with the ethyl/pyrrolidine groups .

Q. What strategies resolve contradictions in reported synthetic yields or spectral data for structurally similar pyrazole derivatives?

- Methodological Answer :

- Reaction Optimization : Vary solvents (e.g., DMF vs. ethanol), catalysts (e.g., POCl₃ vs. SOCl₂), or temperature to reproduce results .

- Spectral Validation : Compare NMR/IR data with computational predictions (e.g., ChemDraw simulations) or reference compounds. For example, discrepancies in NH proton shifts may arise from solvent polarity or hydrogen bonding .

Q. How can regioselectivity in pyrazole functionalization (e.g., acylation at N1 vs. C5) be controlled during synthesis?

- Methodological Answer :

- Directing Groups : Use steric or electronic directing groups (e.g., methyl at C3) to favor acylation at C5 .

- Protection/Deprotection : Temporarily protect the pyrazole NH with Boc groups to prevent competing N1 acylation .

Q. What advanced analytical techniques (e.g., X-ray crystallography, HRMS) are essential for resolving ambiguous structural assignments?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.